molecular formula C14H15ClN6 B7433770 6-chloro-4-N-[2-(1H-indol-2-yl)ethyl]pyrimidine-2,4,5-triamine

6-chloro-4-N-[2-(1H-indol-2-yl)ethyl]pyrimidine-2,4,5-triamine

Cat. No. B7433770
M. Wt: 302.76 g/mol
InChI Key: HENFUSSTUSPUBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-4-N-[2-(1H-indol-2-yl)ethyl]pyrimidine-2,4,5-triamine, also known as CEP-701, is a small molecule inhibitor that targets the tyrosine kinase receptor FLT3. FLT3 is a receptor that is commonly mutated in acute myeloid leukemia (AML) patients, and CEP-701 has been studied as a potential treatment for this disease.

Mechanism of Action

6-chloro-4-N-[2-(1H-indol-2-yl)ethyl]pyrimidine-2,4,5-triamine works by inhibiting the activity of FLT3, which is a receptor that is commonly mutated in AML patients. FLT3 mutations lead to the activation of downstream signaling pathways that promote cell growth and survival. By inhibiting FLT3, 6-chloro-4-N-[2-(1H-indol-2-yl)ethyl]pyrimidine-2,4,5-triamine blocks these signaling pathways and induces apoptosis in AML cells.
Biochemical and Physiological Effects:
6-chloro-4-N-[2-(1H-indol-2-yl)ethyl]pyrimidine-2,4,5-triamine has been shown to inhibit the growth of FLT3-mutated AML cells in vitro and in vivo. In addition, 6-chloro-4-N-[2-(1H-indol-2-yl)ethyl]pyrimidine-2,4,5-triamine has been shown to induce apoptosis in these cells. In clinical trials, 6-chloro-4-N-[2-(1H-indol-2-yl)ethyl]pyrimidine-2,4,5-triamine has been well-tolerated and has shown promising results as a treatment for relapsed or refractory AML patients with FLT3 mutations.

Advantages and Limitations for Lab Experiments

One advantage of 6-chloro-4-N-[2-(1H-indol-2-yl)ethyl]pyrimidine-2,4,5-triamine is that it specifically targets FLT3, which is commonly mutated in AML patients. This makes it a potentially effective treatment for this disease. However, one limitation of 6-chloro-4-N-[2-(1H-indol-2-yl)ethyl]pyrimidine-2,4,5-triamine is that it may not be effective in patients with other types of leukemia or cancers that do not involve FLT3 mutations.

Future Directions

There are several potential future directions for research involving 6-chloro-4-N-[2-(1H-indol-2-yl)ethyl]pyrimidine-2,4,5-triamine. One direction is to investigate its potential as a combination therapy with other drugs for AML patients. Another direction is to study its potential as a treatment for other types of FLT3-mutated cancers. Additionally, further research is needed to better understand the mechanisms of resistance to 6-chloro-4-N-[2-(1H-indol-2-yl)ethyl]pyrimidine-2,4,5-triamine and to develop strategies to overcome this resistance.

Synthesis Methods

6-chloro-4-N-[2-(1H-indol-2-yl)ethyl]pyrimidine-2,4,5-triamine is synthesized through a multi-step process that involves the reaction of 6-chloro-2-aminopyrimidine with 2-(1H-indol-2-yl)ethylamine. The resulting intermediate is then reacted with cyanamide and ammonium chloride to form the final product.

Scientific Research Applications

6-chloro-4-N-[2-(1H-indol-2-yl)ethyl]pyrimidine-2,4,5-triamine has been extensively studied in preclinical and clinical trials for its potential as a treatment for AML. In preclinical studies, 6-chloro-4-N-[2-(1H-indol-2-yl)ethyl]pyrimidine-2,4,5-triamine has been shown to inhibit the growth of FLT3-mutated AML cells and induce apoptosis. In clinical trials, 6-chloro-4-N-[2-(1H-indol-2-yl)ethyl]pyrimidine-2,4,5-triamine has shown promise as a treatment for relapsed or refractory AML patients with FLT3 mutations.

properties

IUPAC Name

6-chloro-4-N-[2-(1H-indol-2-yl)ethyl]pyrimidine-2,4,5-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN6/c15-12-11(16)13(21-14(17)20-12)18-6-5-9-7-8-3-1-2-4-10(8)19-9/h1-4,7,19H,5-6,16H2,(H3,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENFUSSTUSPUBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)CCNC3=C(C(=NC(=N3)N)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-4-N-[2-(1H-indol-2-yl)ethyl]pyrimidine-2,4,5-triamine

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